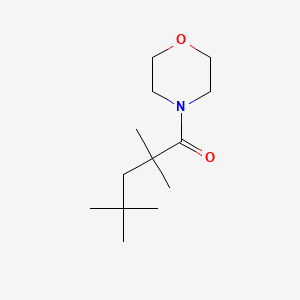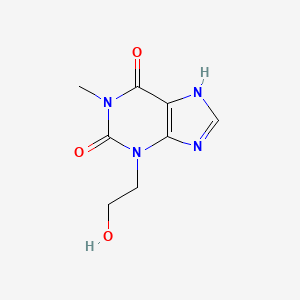
Xanthine, 3-(2-hydroxyethyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthine, 3-(2-hydroxyethyl)-1-methyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its role in various biochemical processes, including its involvement in the metabolism of purines. It is structurally characterized by the presence of a xanthine core with a 2-hydroxyethyl group and a methyl group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine, 3-(2-hydroxyethyl)-1-methyl- typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of Xanthine, 3-(2-hydroxyethyl)-1-methyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Xanthine, 3-(2-hydroxyethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological and biochemical properties.
Applications De Recherche Scientifique
Xanthine, 3-(2-hydroxyethyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: This compound is studied for its role in purine metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating conditions related to purine metabolism disorders.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mécanisme D'action
The mechanism of action of Xanthine, 3-(2-hydroxyethyl)-1-methyl- involves its interaction with enzymes involved in purine metabolism. It acts as a substrate for xanthine oxidase, leading to the production of uric acid and other metabolites. The compound’s effects on cellular pathways are mediated through its influence on nucleotide synthesis and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar xanthine structure.
Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases like asthma.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
Xanthine, 3-(2-hydroxyethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Unlike caffeine and theophylline, it has a hydroxyethyl group that influences its solubility and reactivity, making it a valuable compound for specialized research and industrial applications.
Propriétés
Numéro CAS |
31542-47-9 |
|---|---|
Formule moléculaire |
C8H10N4O3 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O3/c1-11-7(14)5-6(10-4-9-5)12(2-3-13)8(11)15/h4,13H,2-3H2,1H3,(H,9,10) |
Clé InChI |
XXSKBKUNDLWMML-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
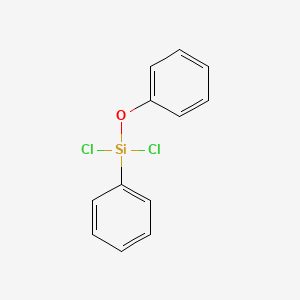
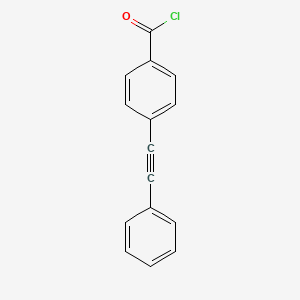

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
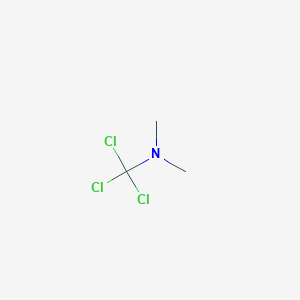
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)


![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)


